[4-(Quinolin-2-yloxy)cyclohexyl]amine
Description
Properties
IUPAC Name |
4-quinolin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-5,10,12-13H,6-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGSFCRVKVTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline-containing compounds, which [4-(quinolin-2-yloxy)cyclohexyl]amine is a part of, have been reported as potential antitumor agents. They are known to interact with various targets, leading to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.
Mode of Action
Quinoline-based compounds are known to interact with their targets in a way that leads to various cellular responses, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.
Biological Activity
[4-(Quinolin-2-yloxy)cyclohexyl]amine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, relevant case studies, and findings from recent research.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a cyclohexylamine group. Its chemical formula is , with a molecular weight of 218.26 g/mol. The structural configuration allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Recent studies have highlighted the potential of quinoline derivatives as effective antimicrobial agents. Specifically, modifications to the quinolin-4-yloxy core have been shown to enhance activity against resistant strains of Staphylococcus aureus. For instance, compounds derived from this scaffold demonstrated significant synergistic effects when combined with fluoroquinolones, reducing the minimum inhibitory concentration (MIC) substantially (up to 4-fold) without exhibiting toxicity in human cell lines .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) | Synergistic Effect with Ciprofloxacin |
|---|---|---|
| 3a | 3.13 | Yes |
| 3b | 1.56 | Yes |
| [4-(Quinolin-2-yloxy)cyclohexyl]amine | TBD | TBD |
Anticancer Activity
In addition to its antimicrobial properties, [4-(Quinolin-2-yloxy)cyclohexyl]amine has been investigated for its anticancer potential. Research indicates that quinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism involves interaction with specific receptors and pathways that regulate cell growth and survival .
The biological activity of [4-(Quinolin-2-yloxy)cyclohexyl]amine is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular responses.
- Receptor Modulation : It has been suggested that quinoline derivatives can interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A study published in the International Journal of Molecular Sciences explored the efficacy of various quinoline derivatives against resistant strains of bacteria. The findings indicated that certain modifications significantly enhanced antimicrobial activity without increasing cytotoxicity in human cells .
- Anticancer Research : Another investigation focused on the effects of quinoline-based compounds on cancer cell lines. Results showed that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential therapeutic role in oncology .
Scientific Research Applications
Antitubercular Activity
One of the prominent applications of quinolin-2-yloxy derivatives is their activity against Mycobacterium tuberculosis. Research has shown that related compounds, specifically 2-(quinolin-4-yloxy)acetamides, exhibit potent in vitro inhibition of M. tuberculosis growth, with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains, making them promising candidates for future tuberculosis treatments .
Key Findings:
- Efficacy : Compounds showed significant decreases in colony-forming units (CFU) in infected macrophages.
- Toxicity : The compounds were found to be non-toxic to Vero and HaCat cells at concentrations above their MICs.
- Mechanism : They operate similarly to rifampin, a standard tuberculosis treatment, indicating their potential for combination therapies.
Anticancer Properties
Quinoline derivatives, including those with a cyclohexylamine moiety, have been identified as having anticancer properties. Specifically, certain quinoline derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications of these compounds enhance their ability to target specific pathways involved in tumor growth and metastasis.
Key Findings:
- Targeting Kinases : Quinoline derivatives can inhibit receptor tyrosine kinases involved in cancer progression, such as PDGF receptor tyrosine kinases .
- Cell Proliferation : Studies indicate that these compounds can effectively reduce the viability of cancer cells through multiple mechanisms, including the modulation of signaling pathways associated with cell cycle regulation.
NorA Inhibition in Staphylococcus aureus
Another significant application of quinoline derivatives is their role as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is crucial for combating antibiotic resistance. Structural modifications to the quinolin-4-yloxy core have led to the development of new compounds that synergize with existing antibiotics like ciprofloxacin.
Key Findings:
- Synergistic Effects : Some derivatives showed a four-fold reduction in MIC when combined with ciprofloxacin against resistant strains.
- Selectivity and Toxicity : The most potent inhibitors displayed low toxicity towards human cell lines while effectively inhibiting NorA activity .
Summary of Research Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antitubercular | 2-(Quinolin-4-yloxy)acetamides | Potent inhibitors against M. tuberculosis; low toxicity |
| Anticancer | Quinoline derivatives | Inhibit cell proliferation; target receptor tyrosine kinases |
| Antibiotic Resistance | NorA inhibitors | Synergize with ciprofloxacin; low toxicity; effective against resistant S. aureus |
Comparison with Similar Compounds
2-Cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
- Molecular Formula : C₂₂H₂₀Cl₂N₄
- Key Features: Incorporates a fused imidazoquinoline core instead of a simple quinoline. Higher molecular weight (411.33 g/mol) compared to [4-(Quinolin-2-yloxy)cyclohexyl]amine, likely impacting pharmacokinetics .
Cyclohexyl-(2-thiophen-2-yl-quinolin-4-yl)-amine
- Molecular Formula : C₁₉H₂₀N₂S
- Key Features :
Cyclohexylamine Derivatives with Heterocyclic Substitutions
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₅H₁₈N₂S
- Key Features: Thiazole ring replaces quinoline, reducing aromaticity but enhancing hydrogen-bonding capacity. Applications in kinase inhibition and anticancer research due to thiazole’s role in ATP-binding pockets .
4-(4-Amino-cyclohexylidene)-4H-imidazol-2-ylamine
- Molecular Formula : C₉H₁₄N₄
- Key Features: Cyclohexylidene group introduces planarity, contrasting with the flexible cyclohexane in [4-(Quinolin-2-yloxy)cyclohexyl]amine.
Substituent-Driven Functional Comparisons
Research Findings and Trends
- Bioactivity: Chlorinated derivatives (e.g., C₂₂H₂₀Cl₂N₄) exhibit enhanced antimicrobial activity but may suffer from reduced aqueous solubility compared to non-halogenated analogues .
- Catalytic Utility: Transaminase-catalyzed synthesis routes (as inferred from related methods) suggest enantioselective production advantages for [4-(Quinolin-2-yloxy)cyclohexyl]amine over non-enzymatic pathways .
- Electronic Effects : Thiophene- and thiazole-containing derivatives show improved charge-transfer properties, making them candidates for optoelectronic materials or redox-active therapeutics .
Preparation Methods
Metal-Catalyzed Coupling Methods
A well-documented approach involves the palladium-catalyzed coupling of 2-haloquinoline derivatives with cyclohexanol or cyclohexylamine derivatives to form the quinolin-2-yloxy linkage. For example:
- Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are used as palladium sources.
- Ligands: Phosphine ligands such as triphenylphosphine facilitate the coupling.
- Bases: Inorganic bases like potassium carbonate or organic bases such as Hunig’s base are employed.
- Solvents: Alcohols (methanol, ethanol) or polar aprotic solvents (DMF, dioxane) are common.
This method allows selective formation of the ether bond at the 2-position of quinoline under relatively mild conditions. The subsequent amination of the cyclohexyl moiety can be achieved by nucleophilic substitution or reductive amination techniques.
Metal-Free Coupling Methods
Recent advances have demonstrated metal-free protocols for preparing quinolin-2-yl-amine derivatives, which can be adapted for the oxycyclohexylamine analogs:
- Use of excess amine derivatives to promote nucleophilic substitution without metal catalysts.
- Solvent effects are critical; reactions proceed efficiently in neat amine or in low molecular weight alcohols.
- These methods reduce metal contamination and simplify purification.
This approach is particularly advantageous for pharmaceutical applications requiring metal-free products.
Experimental Findings and Optimization
Reaction Conditions and Yields
- Reactions performed in pure amine derivatives or in methanol solution proceed cleanly with high conversion rates, although reaction times may be longer in solvents.
- The use of heterogeneous inorganic bases was found unnecessary, simplifying the process.
- Column chromatography is often employed for final purification, yielding high-purity compounds.
Polymorphism and Stability
- Specific polymorphic forms of the free base can be obtained depending on the preparation method, influencing the compound’s stability and solubility.
- The choice of solvent and reaction temperature affects the crystallinity and polymorphic outcome.
Comparative Data Table of Preparation Parameters
| Parameter | Metal-Catalyzed Coupling | Metal-Free Coupling |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | None |
| Base | K₂CO₃, Hunig’s base | Excess amine or low molecular weight alcohol |
| Solvent | Methanol, ethanol, DMF, dioxane | Neat amine, methanol |
| Reaction Temperature | 60–100 °C | Room temperature to moderate heating |
| Reaction Time | Few hours | Longer reaction time in solvent |
| Purification | Column chromatography | Column chromatography or crystallization |
| Yield | High (70–90%) | Moderate to high (60–85%) |
| Metal Contamination Risk | Present, requires removal | None |
| Scalability | Established for industrial scale | Emerging, scalable with further optimization |
Research Findings from Patents and Literature
- A patent (US10745357B2) describes a metal-free process for preparing quinolin-2-yl-phenylamine derivatives, emphasizing the elimination of palladium catalysts and the use of neat amine reactants or alcohol solvents for efficient coupling, which can be extrapolated to oxycyclohexylamine derivatives.
- The process involves careful control of solvent ratios and reaction conditions to optimize yield and purity.
- Metal-catalyzed routes, such as Suzuki–Miyaura cross-coupling, are well-established for related quinoline derivatives and can be adapted for the oxycyclohexylamine synthesis with appropriate halide and boronic acid precursors.
Summary and Recommendations
- The metal-catalyzed coupling method remains the most versatile and widely used for constructing the quinolin-2-yloxy linkage due to its high efficiency and adaptability.
- Metal-free methods offer a promising alternative for pharmaceutical-grade synthesis, minimizing metal contamination and simplifying purification.
- Optimization of solvent, base, and temperature is crucial for maximizing yield and controlling polymorphism.
- For large-scale synthesis, a balance between reaction efficiency, cost, and purity should guide the choice of method.
This detailed analysis consolidates diverse authoritative sources to present a comprehensive view of the preparation methods for [4-(Quinolin-2-yloxy)cyclohexyl]amine, supporting further research and industrial application development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Quinolin-2-yloxy)cyclohexyl]amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives can react with quinoline-based nucleophiles under acidic conditions (e.g., HOAc in DCM) followed by reduction with NaHB(OAc)₃ to yield stereoisomers. The stereochemistry (cis/trans) of the cyclohexylamine moiety depends on reaction temperature and catalyst choice . Optimizing stoichiometry and solvent polarity (e.g., THF vs. DCM) can minimize byproducts. Post-synthesis, confirm stereochemistry using NOESY NMR or X-ray crystallography with SHELX refinement .
Q. How can researchers characterize the purity and structural integrity of [4-(Quinolin-2-yloxy)cyclohexyl]amine?
- Methodological Answer : Use a combination of:
- HPLC-MS : To assess purity (>98%) and detect residual solvents.
- ¹H/¹³C NMR : Key signals include aromatic protons (quinoline δ 7.5–8.8 ppm) and cyclohexyl methine protons (δ 3.5–4.2 ppm). Compare with reference spectra from analogous compounds like UNC0638 hydrate .
- X-ray crystallography : Resolve ambiguous stereochemistry; SHELXL is recommended for small-molecule refinement .
Q. What safety protocols are critical when handling [4-(Quinolin-2-yloxy)cyclohexyl]amine in the lab?
- Methodological Answer : Despite limited hazard data for this specific compound:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact; wash with water for 15 minutes if exposed .
- Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can contradictory NMR data for [4-(Quinolin-2-yloxy)cyclohexyl]amine derivatives be resolved?
- Methodological Answer : Discrepancies in splitting patterns may arise from dynamic conformational changes or impurities. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for axial-equatorial cyclohexyl ring flipping.
- HPLC-coupled NMR : Isolate isomers or impurities for individual analysis.
- DFT calculations : Predict chemical shifts using software like Gaussian and compare with experimental data .
Q. What strategies optimize the yield of [4-(Quinolin-2-yloxy)cyclohexyl]amine in multistep syntheses?
- Methodological Answer :
- Step 1 (Quinoline activation) : Use Pd-catalyzed coupling to attach the quinoline moiety to a bromocyclohexane intermediate .
- Step 2 (Amination) : Employ LiAlH₄ for selective reduction of imine intermediates; monitor reaction progress via TLC (silica gel, EtOAc/hexane).
- Workup : Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water) to remove unreacted starting materials .
Q. How do electronic effects of substituents on the quinoline ring influence the biological activity of [4-(Quinolin-2-yloxy)cyclohexyl]amine derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance binding to targets like kinase enzymes by increasing quinoline's π-π stacking ability.
- Methoxy groups improve solubility but may reduce membrane permeability.
- Validate via molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. What analytical techniques differentiate between cis and trans isomers of [4-(Quinolin-2-yloxy)cyclohexyl]amine?
- Methodological Answer :
- NMR : Trans isomers show distinct coupling constants (J = 10–12 Hz for axial-equatorial protons) vs. cis (J = 4–6 Hz).
- IR spectroscopy : Cis isomers exhibit stronger NH stretching (3350 cm⁻¹) due to intramolecular H-bonding.
- Chiral HPLC : Use a cellulose-based column to separate enantiomers if chirality is introduced .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between computational and experimental logP values for [4-(Quinolin-2-yloxy)cyclohexyl]amine?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning).
- Computational logP : Use software like MarvinSketch or ACD/Labs. Discrepancies >0.5 units suggest errors in protonation state or solvent effects. Adjust calculations by including explicit water molecules in molecular dynamics simulations .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
